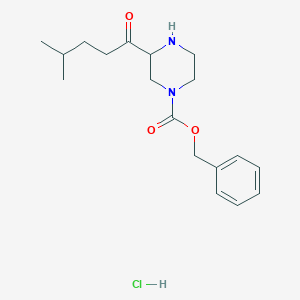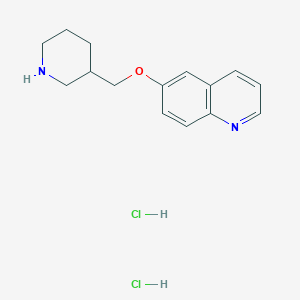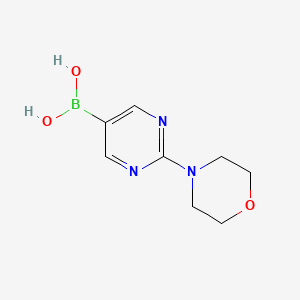
2-Morpholinopyrimidin-5-ylboronic acid
Übersicht
Beschreibung
2-Morpholinopyrimidin-5-ylboronic acid, commonly referred to as 2M5B, is an organic compound belonging to the class of boronic acids. It is a colorless solid that is soluble in water and some organic solvents. 2M5B is a versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis of 2M5B, its mechanism of action, its scientific research applications, the biochemical and physiological effects of 2M5B, the advantages and limitations for lab experiments, and potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
2-Morpholinopyrimidin-5-ylboronic acid and its derivatives are explored in the field of medicinal chemistry for their potential as intermediates in the synthesis of various biologically active compounds. These compounds are instrumental in the development of inhibitors and agents with potential therapeutic applications. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been reported, which showed inhibition of tumor necrosis factor alpha and nitric oxide, indicating their potential in anti-inflammatory and anticancer therapy (H. Lei et al., 2017). Furthermore, compounds like 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, have been discovered for their application in novel inhibitors of the PI3K-AKT-mTOR pathway, crucial for cancer treatment (H. Hobbs et al., 2019).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of morpholinopyrimidin derivatives. Synthesis of new quinoline-based derivatives endowed with broad-spectrum antimicrobial potency, including morpholinopyrimidin analogs, has demonstrated significant activity against various microbial strains, suggesting their potential as novel antimicrobial agents (N. Desai et al., 2012).
Enzyme Inhibition
Morpholinopyrimidin compounds have been investigated for their enzyme inhibitory activities, notably as glucosidase inhibitors with antioxidant activity. Such compounds hold promise for the treatment of diabetes and oxidative stress-related diseases (M. Özil et al., 2018).
Radiopharmaceutical Applications
Initial investigations into radiolabeled morpholinos, a class related to morpholinopyrimidin, have explored their use in diagnostic imaging and targeted therapy, particularly in nuclear medicine for tracking and treating diseases (Kennedy Mangera et al., 2001).
Eigenschaften
IUPAC Name |
(2-morpholin-4-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BN3O3/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYQOIHLZBDFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676914 | |
| Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinopyrimidin-5-ylboronic acid | |
CAS RN |
870521-33-8 | |
| Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Morpholinopyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
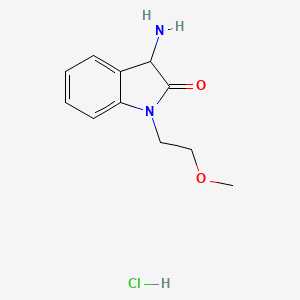
![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
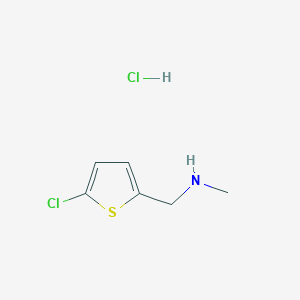
![1-[(4-Methyl-1-piperazinyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1487422.png)
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)
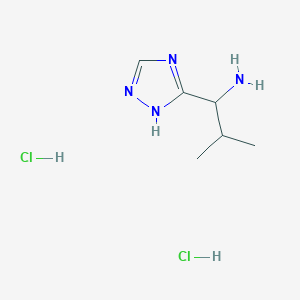
![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)
